Purine-6(1H)-thione, 8-methyl- Purine-6(1H)-thione, 8-methyl-
Brand Name: Vulcanchem
CAS No.: 1126-23-4
VCID: VC20928492
InChI: InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
SMILES: CC1=NC2=C(N1)C(=S)N=CN2
Molecular Formula: C6H6N4S
Molecular Weight: 166.21 g/mol

Purine-6(1H)-thione, 8-methyl-

CAS No.: 1126-23-4

Cat. No.: VC20928492

Molecular Formula: C6H6N4S

Molecular Weight: 166.21 g/mol

* For research use only. Not for human or veterinary use.

Purine-6(1H)-thione, 8-methyl- - 1126-23-4

Specification

CAS No. 1126-23-4
Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
IUPAC Name 8-methyl-3,7-dihydropurine-6-thione
Standard InChI InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Standard InChI Key VIVHKHHYZLMJQH-UHFFFAOYSA-N
Isomeric SMILES CC1=NC2=C(N1)C(=NC=N2)S
SMILES CC1=NC2=C(N1)C(=S)N=CN2
Canonical SMILES CC1=NC2=C(N1)C(=S)N=CN2

Introduction

Structural Characteristics and Identification

Purine-6(1H)-thione, 8-methyl- is a modified purine nucleobase featuring a thione group at the 6-position and a methyl group at the 8-position. This particular arrangement of functional groups gives the compound unique chemical and biological properties that distinguish it from other purine derivatives.

Chemical Identity

The compound is formally identified by several key parameters that establish its chemical identity:

ParameterValue
CAS Registry Number1126-23-4
Molecular FormulaC₆H₆N₄S
Molecular Weight166.204 g/mol
IUPAC Standard InChIKeyVIVHKHHYZLMJQH-UHFFFAOYSA-N
This heterocyclic compound belongs to the broader family of purine derivatives, which form the fundamental building blocks of nucleic acids essential for genetic information storage and transfer .

Nomenclature and Alternative Designations

The compound is recognized by several synonyms across chemical databases and literature:

SynonymChemical Context
8-Methyl-6-thiopurineFunctional group emphasis
8-Methyl-6-thioxopurineStructural representation
9H-Purine-6-thiol, 8-methyl-Tautomeric form
6H-Purine-6-thione, 1,7-dihydro-8-methyl-Structural designation
These variations in naming reflect different perspectives on the compound's structure and the historical development of chemical nomenclature systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of Purine-6(1H)-thione, 8-methyl- provides crucial insights into its behavior in different environments and its potential applications.

Structural Properties

The molecular structure features a fused heterocyclic system with a purine core modified by the addition of a thione group and a methyl substituent. This arrangement influences its chemical reactivity, especially at the sulfur-containing functional group .

Spectroscopic Characteristics

Spectroscopic data provides essential information for identification and structural confirmation:

Mass Spectral Data

Mass spectrometry analysis of Purine-6(1H)-thione, 8-methyl- reveals distinctive fragmentation patterns that assist in its identification and structural elucidation. The NIST Mass Spectrometry Data Center has compiled reference spectra that serve as valuable identification tools for analytical chemists working with this compound .

Infrared Spectroscopy

The infrared spectrum of Purine-6(1H)-thione, 8-methyl- provides information about functional groups and molecular vibrations specific to this compound. These spectral characteristics are essential for quality control and verification of chemical identity .

Physical State and Stability

While comprehensive stability data is limited in the available literature, the physical characteristics of the compound influence its handling and storage requirements:

PropertyValue
Physical StateSolid at room temperature
Molecular Weight166.204 g/mol
StabilityRelatively stable under standard conditions

Comparative Analysis with Related Compounds

Comparing Purine-6(1H)-thione, 8-methyl- with structurally related compounds provides valuable context for understanding its unique properties and potential applications.

Structural Analogs

Several purine derivatives share structural similarities with Purine-6(1H)-thione, 8-methyl-, including:

CompoundStructural DifferenceCAS Number
Purine-6(1H)-thioneLacks 8-methyl groupN/A
1H-Purine, 8-(methylthio)-Methylthio at 8-position instead of methyl at 8 and thione at 633426-53-8
6H-Purine-6-thione, 1,9-dihydro-9-methyl-Methyl group at 9-position instead of 8-position1006-20-8
6-MercaptopurineLacks methyl group667490
These structural relationships highlight how minor modifications to the purine scaffold can lead to compounds with distinctive properties and biological activities .

Functional Comparison

The functional properties of Purine-6(1H)-thione, 8-methyl- can be compared with related thiopurines:

CompoundKey Functional GroupsBiological Relevance
Purine-6(1H)-thione, 8-methyl-6-thione, 8-methylPotential anticancer activity
6-Mercaptopurine6-thiol/thioneEstablished antineoplastic agent
8-Thiomethyladenine8-methylthio, 6-aminoStudied for radiolytic stability
This comparison reveals how specific functional groups contribute to the biological and pharmacological profiles of these compounds, with thione and thiol groups particularly significant for potential therapeutic applications .

Biological Significance and Research Applications

The biological significance of Purine-6(1H)-thione, 8-methyl- extends across several domains of biochemical and medicinal research.

Relevance to Purine Metabolism

Structurally related to compounds like 6-mercaptopurine, Purine-6(1H)-thione, 8-methyl- may interact with enzymes involved in purine metabolism. The enzyme thiopurine S-methyltransferase (TPMT), which plays a crucial role in the metabolism of thiopurine drugs, could potentially interact with this compound, suggesting implications for drug metabolism and pharmacokinetics .

Research Challenges and Future Directions

Despite the potential significance of Purine-6(1H)-thione, 8-methyl-, several challenges and opportunities remain in its research landscape.

Synthesis and Characterization Challenges

While the synthesis of related compounds like 8-Thiomethyladenine has been documented through reactions involving 8-thioadenine and methyl iodide , specific synthetic pathways for Purine-6(1H)-thione, 8-methyl- require further development and optimization. The creation of efficient, high-yield synthetic routes represents an important research direction.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of Purine-6(1H)-thione, 8-methyl- and its biological activities presents a significant research opportunity. Systematic modifications of the core structure could yield derivatives with enhanced therapeutic properties or novel biological activities.

Metabolic Fate and Pharmacokinetics

The metabolic pathways of Purine-6(1H)-thione, 8-methyl- in biological systems represent an important area for future investigation. Drawing parallels with the metabolism of related compounds like 6-mercaptopurine, which forms metabolites such as 6-methylmercapto-8-hydroxypurine , could provide valuable insights into the compound's biological processing.

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